6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of C₉H₈N₂OS and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system combining imidazole and thiazole rings. The cyclopropyl group attached to the imidazo ring and the aldehyde functional group at the 5-position of the thiazole ring contribute to its unique chemical properties .
Properties
IUPAC Name |
6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-8(6-1-2-6)10-9-11(7)3-4-13-9/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDDZCOOXLWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564443-30-7 | |
| Record name | 6-cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanide under suitable conditions to form the imidazo[2,1-b][1,3]thiazole ring system . The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl₃) or other formylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Primary amines or hydrazines in the presence of mild acid or base catalysts.
Major Products:
Oxidation: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-imine or 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-hydrazone.
Scientific Research Applications
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is primarily related to its interaction with biological targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in regulating the expression of genes involved in drug metabolism and detoxification . Additionally, its ability to form covalent bonds with nucleophilic sites in proteins and DNA may contribute to its bioactivity .
Comparison with Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has a similar imidazo[2,1-b][1,3]thiazole core but with a chlorophenyl group instead of a cyclopropyl group.
Imidazo[2,1-b][1,3]thiazole-based chalcones: These compounds share the imidazo[2,1-b][1,3]thiazole core and have been studied for their anticancer activities.
Uniqueness: 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can enhance the compound’s stability and potentially improve its binding affinity to biological targets .
Biological Activity
6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 192.24 g/mol
- Structural Characteristics : The compound features an imidazo[2,1-b][1,3]thiazole core with a cyclopropyl substituent and an aldehyde functional group.
Synthesis
The synthesis of 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves cyclocondensation reactions. A common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanide under controlled conditions to form the desired imidazo[2,1-b][1,3]thiazole framework.
Antimicrobial Activity
Recent studies have indicated that compounds derived from the imidazo[2,1-b][1,3]thiazole framework exhibit significant antimicrobial properties. For instance:
- In vitro tests demonstrated that 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde displayed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- A study reported that derivatives of imidazo[2,1-b][1,3]thiazoles exhibited potent cytotoxic effects against human carcinoma cell lines such as HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer). The compound 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde showed comparable activity to Doxorubicin®, a well-known chemotherapy agent .
The exact mechanisms through which 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a promising application in treating infections caused by resistant bacterial strains.
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, a series of novel imidazo[2,1-b][1,3]thiazoles were synthesized and tested against various cancer cell lines. The study found that compounds with structural similarities to 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibited IC50 values in the low micromolar range. This positions them as potential candidates for further development into therapeutic agents for cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Structure | Antimicrobial & Anticancer | MIC: 8-32 µg/mL; IC50: Low µM |
| 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | Similar core with chlorophenyl group | Anticancer | IC50: Moderate |
| Imidazo[2,1-b][1,3]thiazole-based chalcones | Chalcone derivatives | Anticancer | IC50: Varies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cyclization reactions starting with thiosemicarbazide derivatives and aldehydes. For example, cyclization of thiosemicarbazide with cyclopropanecarboxaldehyde under acidic or basic conditions (e.g., using POCl₃ or pyridine) can yield the imidazo-thiazole core . Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yields. Bromination at the C5 position using N-bromosuccinimide (NBS) may follow to introduce functional groups for further derivatization .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the cyclopropyl group (e.g., characteristic splitting patterns at δ 1.2–1.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm) .
- IR Spectroscopy : Validates the aldehyde carbonyl stretch (~1700 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Q. What are the recommended protocols for handling and storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) during structural elucidation?
- Methodological Answer :
- Deuterated Solvent Artifacts : Check for residual protonated solvent peaks (e.g., DMSO-d₅ at δ 2.5 ppm).
- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between thiazole and imidazole protons .
Q. What strategies are effective for enhancing the compound's bioactivity through structural modification?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃ at the cyclopropyl ring) to improve metabolic stability .
- SAR Studies : Replace the aldehyde with carboxamide or hydrazone moieties to evaluate antimicrobial or anticonvulsant activity .
- Prodrug Design : Mask the aldehyde as an acetal to enhance bioavailability .
Q. How can catalytic systems be optimized for greener synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalyst Screening : Test Bi(III) salts or enzyme-mediated catalysis for cyclization steps to improve atom economy .
Q. How to resolve contradictions in biological assay results across different studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardize Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- In Vivo vs. In Vitro : Account for metabolic activation by pre-treating compounds with liver microsomes .
Q. What computational methods are used to predict the compound's binding affinity and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 15-lipoxygenase (PDB ID: 1LOX). Focus on the aldehyde's hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropyl-thiazole moiety in hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
